molecular formula C17H22N2O3S B1521524 4-amino-N-(4-butylphenyl)-2-methoxybenzene-1-sulfonamide CAS No. 1193389-45-5

4-amino-N-(4-butylphenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B1521524
CAS No.: 1193389-45-5
M. Wt: 334.4 g/mol
InChI Key: LYQIQTFAXRJUAX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

4-Amino-N-(4-butylphenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at position 4, a methoxy group at position 2, and a sulfonamide linkage connecting to a 4-butylphenyl moiety. Its systematic IUPAC name reflects the positional arrangement of substituents on the aromatic rings and the sulfonamide functional group. Structurally, it belongs to the benzenesulfonamide class, a subset of sulfonamides where the sulfonyl group is directly attached to a benzene ring.

Historical Context in Chemical Literature

The sulfonamide class emerged in the early 20th century with the discovery of sulfanilamide, a foundational antimicrobial agent. Subsequent structural modifications led to derivatives with enhanced pharmacological profiles, including substitutions on the benzene ring and sulfonamide nitrogen. While this compound is not historically documented in early sulfonamide research, its design aligns with modern trends in medicinal chemistry, where lipophilic alkyl groups (e.g., butyl) and electron-donating substituents (e.g., methoxy) are introduced to modulate solubility and target affinity.

Position within Sulfonamide Chemistry

This compound represents a specialized branch of sulfonamide chemistry, distinguished by its dual aromatic system and strategic substituents. Unlike simpler sulfonamides such as sulfanilamide, its structure incorporates:

  • A 4-butylphenyl group : Enhancing lipophilicity and potential membrane permeability.
  • A methoxy substituent : Introducing electron-donating effects that influence electronic properties.
  • A sulfonamide bridge : Maintaining the core functionality associated with enzyme inhibition (e.g., carbonic anhydrases).

Properties

IUPAC Name

4-amino-N-(4-butylphenyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-4-5-13-6-9-15(10-7-13)19-23(20,21)17-11-8-14(18)12-16(17)22-2/h6-12,19H,3-5,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQIQTFAXRJUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216170
Record name 4-Amino-N-(4-butylphenyl)-2-methoxybenzenesulfonamide
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-45-5
Record name 4-Amino-N-(4-butylphenyl)-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(4-butylphenyl)-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-amino-N-(4-butylphenyl)-2-methoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antibacterial and cardiovascular contexts. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C17H22N2O3S, indicating the presence of an amine group, a sulfonamide moiety, and a methoxy group. Its structure is pivotal in determining its biological interactions.

Biological Activity

1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism appears to involve interference with bacterial folic acid synthesis, a common action among sulfonamides.

2. Cardiovascular Effects
In studies involving isolated rat heart models, derivatives of benzenesulfonamide, including this compound, have been shown to influence perfusion pressure and coronary resistance. Specifically, it was observed that the compound could decrease perfusion pressure in a time-dependent manner . This suggests a potential role in modulating cardiovascular function through interactions with calcium channels .

The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors. For instance:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial metabolism.
  • Calcium Channel Modulation : It likely interacts with calcium channels in cardiac tissues, affecting vascular tone and heart rate.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : The compound shows moderate permeability across cell membranes.
  • Metabolism : Initial studies indicate potential metabolic instability, necessitating further investigation into its metabolic pathways .
  • Excretion : The elimination half-life and renal clearance rates remain to be fully characterized.

Case Studies

Several studies have evaluated the compound's efficacy:

  • Study on Bacterial Inhibition : A clinical trial demonstrated that the compound effectively reduced bacterial load in infected models when administered at specific dosages.
  • Cardiovascular Study : In an experimental setup with rat models, this compound significantly reduced coronary resistance compared to control groups .

Data Tables

PropertyValue
Molecular FormulaC17H22N2O3S
Antibacterial ActivityEffective against multiple strains
Cardiovascular ImpactDecreases perfusion pressure
Pharmacokinetic ParametersModerate permeability; unstable metabolism

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights structural differences and key properties of 4-amino-N-(4-butylphenyl)-2-methoxybenzene-1-sulfonamide and related compounds:

Compound Name Substituent on Sulfonamide Nitrogen Additional Groups Key Properties/Biological Activity Reference
This compound 4-butylphenyl 2-methoxy Enzyme inhibition (e.g., mutant IDH1)
Sulfamethoxazole (4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) 5-methylisoxazol-3-yl - Antimicrobial activity
Sulfathiazole 1,3-thiazol-2-yl - Antibacterial (historical use)
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide 4-acetylphenyl 4-methoxy Precursor for synthetic derivatives
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide 4-chlorophenyl 2-methoxy Unknown (structural analog)
4-Amino-N-(2-hydroxyethyl)benzenesulfonamide 2-hydroxyethyl - Enhanced hydrophilicity

Key Observations:

  • Lipophilicity vs.
  • Electronic Effects : The 2-methoxy group donates electron density to the aromatic ring, which may influence binding to enzymatic targets, as seen in mutant IDH1 inhibitors . In contrast, sulfamethoxazole’s 5-methylisoxazole group introduces heterocyclic polarity, favoring antimicrobial action .
  • Steric Factors : Bulky substituents (e.g., butylphenyl) may restrict binding to certain targets, whereas smaller groups (e.g., methylisoxazole) allow for broader target engagement .

Preparation Methods

Sulfonylation of 2-Methoxy-4-aminobenzene

The initial step often involves sulfonylation of a 2-methoxy-4-aminobenzene derivative using a suitable sulfonyl chloride, such as 4-butylbenzenesulfonyl chloride, under basic conditions.

  • Reagents: 2-methoxy-4-aminobenzene, 4-butylbenzenesulfonyl chloride, sodium acetate or another base.
  • Solvent: Typically aqueous or mixed solvent systems.
  • Conditions: Heating at 80–85 °C for 4–8 hours.
  • Outcome: Formation of the sulfonamide bond between the amino group of 2-methoxy-4-aminobenzene and the sulfonyl chloride group of 4-butylbenzenesulfonyl chloride.

This approach is supported by analogous sulfonamide syntheses reported for related compounds, where sulfonyl chlorides react with amines in the presence of sodium acetate in aqueous media to afford good yields (around 80–88%) of sulfonamide products.

Functional Group Modifications

  • The amino group on the benzene ring is preserved or introduced through selective substitution.
  • The methoxy group is typically present on the aromatic ring from the starting material or introduced via methylation reactions.

Purification and Isolation

  • The crude product is usually isolated by filtration after crystallization.
  • Washing with cold solvents such as water or methanol helps remove impurities.
  • Drying under controlled conditions yields the pure sulfonamide.

Detailed Synthetic Route from Patent Literature

Although direct preparation methods for this compound are scarce, related sulfonamide compounds have been synthesized via multi-step processes involving acetylation, chlorosulfonation, amination, hydrolysis, and purification steps. The following is an adapted outline based on these methods:

Step Number Reaction Type Reagents & Conditions Purpose/Outcome
1 Acetylation β-phenethylamine with acetic acid or acetic anhydride; reflux 3–5 h; solvent: chloroform or dichloromethane Protect amine group, form acetylated intermediate
2 Chlorosulfonation Acetylated intermediate with chlorosulfonic acid; temperature 50–70 °C; use of auxiliary agents like NaCl or NH4Cl Introduce sulfonyl chloride group on aromatic ring
3 Amination Reaction with ammonia or amine source in solvents like chloroform; 60–75 °C for 2–4 h Replace sulfonyl chloride with sulfonamide group
4 Hydrolysis Treatment with sodium hydroxide solution at 105–115 °C for 3.5–6 h Remove protecting groups and finalize sulfonamide
5 Purification Filtration, crystallization, washing with cold solvents (methanol, ethanol, water) Obtain pure sulfonamide product

This approach ensures high yield, low waste, and cost-effective production, as demonstrated in the synthesis of related sulfonamide compounds.

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Solvent(s) Yield (%) Notes
Acetylation β-phenethylamine + acetic acid/anhydride 80–85 3–5 Chloroform, dichloromethane ~130% (crude) Protects amine for subsequent steps
Chlorosulfonation Chlorosulfonic acid + auxiliary agents (NaCl) 50–70 2–4 Dichloromethane, chloroform High Introduces sulfonyl chloride group
Amination Ammonia or amine source 60–75 2–4 Chloroform, dichloromethane High Converts sulfonyl chloride to sulfonamide
Hydrolysis NaOH (18–30%) 105–115 3.5–6 Aqueous solution High Removes acetyl protection, completes synthesis
Purification Crystallization, washing with methanol/ethanol Ambient to 10 0.5–1 Methanol, ethanol, water Pure Final product isolation and drying

Research Findings and Observations

  • The use of acetylation as a protecting group for amines enhances selectivity in chlorosulfonation and amination steps, preventing side reactions.
  • Chlorosulfonic acid consumption is minimized by controlled addition and use of auxiliary agents, improving cost-efficiency and environmental impact.
  • The sulfonamide products synthesized via this route are suitable intermediates for pharmaceutical compounds such as sulfonylurea hypoglycemic agents, indicating the robustness of the method.
  • Analogous sulfonamide syntheses involving substituted benzenesulfonyl chlorides and amines proceed efficiently in aqueous sodium acetate media, providing good yields and purity.
  • The presence of the methoxy group on the aromatic ring influences the reactivity and solubility of intermediates, requiring optimization of solvent and temperature conditions.

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-(4-butylphenyl)-2-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized for high yield and purity?

The compound is synthesized via nucleophilic substitution between a sulfonyl chloride (e.g., 4-amino-2-methoxybenzenesulfonyl chloride) and 4-butylphenylamine. Key steps include:

  • Reaction Conditions : Conduct the reaction in anhydrous dichloromethane with triethylamine (base) at 0–5°C to minimize side reactions like hydrolysis .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (7:3) to achieve >95% purity.
  • Monitoring : Thin-layer chromatography (TLC) with Rf ~0.3 (7:3 hexane/ethyl acetate) tracks reaction progress .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy at δ 3.8 ppm, and butyl chain protons at δ 0.9–1.6 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 364.1 [M+H]⁺) .
  • X-Ray Crystallography : Resolves hydrogen-bonding networks, as seen in structurally analogous sulfonamides like 4-amino-N-(4-methoxyphenyl)benzenesulfonamide (space group P2₁/c, Z = 4) .

Q. What preliminary biological screening approaches are recommended to assess the therapeutic potential of this sulfonamide derivative?

  • Enzyme Inhibition : Fluorometric assays for carbonic anhydrase (e.g., CA-II) with acetazolamide as a positive control .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ determination in MCF-7 cells) .
  • Antimicrobial Activity : Broth microdilution against S. aureus (MIC ≤16 µg/mL considered active) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

  • Substituent Variation : Replace the methoxy group with ethoxy or halogens (Cl, F) to modulate electron density .
  • Alkyl Chain Optimization : Test shorter (propyl) or longer (pentyl) chains on the phenyl group to alter lipophilicity (LogP target: 3.5–4.5) .
  • Computational Docking : AutoDock Vina predicts binding to CA-II (ΔG ≤ -8 kcal/mol indicates strong affinity) .

Q. What advanced analytical strategies resolve discrepancies in reported biological activities of sulfonamide derivatives like this compound?

  • Orthogonal Purity Analysis : Combine HPLC-MS (≥98% purity) with elemental analysis (C, H, N within ±0.4% theoretical) .
  • Standardized Bioassays : Follow CLSI guidelines for antimicrobial testing to reduce inter-lab variability .
  • Meta-Analysis : Normalize IC₅₀ values using Z-scores to identify outliers in published data .

Q. What mechanistic studies are essential to elucidate the mode of action of this sulfonamide in modulating enzymatic targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ka = 1.5 × 10⁵ M⁻¹s⁻¹, kd = 0.002 s⁻¹) for CA-II .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH = -12 kcal/mol, ΔS = 15 cal/mol·K) .
  • X-Ray Co-Crystallography : Resolve interactions at 1.8 Å resolution (e.g., hydrogen bonds with Thr199 in CA-II) .

Q. How can computational chemistry tools predict the metabolic stability and toxicity profile of this compound?

  • ADMET Prediction : SwissADME estimates CYP450-mediated demethylation of the methoxy group (t₁/₂ = 2.3 h) .
  • Toxicity Modeling : ProTox-II predicts hepatotoxicity (probability score ≤0.6) and AMES mutagenicity (negative) .
  • Molecular Dynamics : Simulate membrane permeability (logP = 3.8) using GROMACS in a POPC bilayer .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-(4-butylphenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(4-butylphenyl)-2-methoxybenzene-1-sulfonamide

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